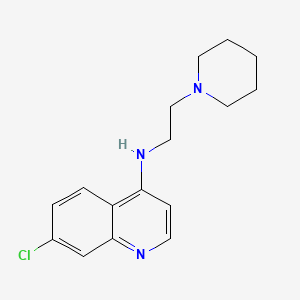
4-chloronicotinic acid chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloronicotinic acid chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloronicotinic acid chloride hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinic acid with thionyl chloride (SOCl2) to form 4-chloronicotinoyl chloride. The resulting compound is then treated with hydrochloric acid (HCl) to obtain 4-chloronicotinoyl chloride hydrochloride .
Reaction Conditions:
Reagents: 4-chloronicotinic acid, thionyl chloride, hydrochloric acid
Solvent: Dichloromethane (DCM)
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
In industrial settings, the production of 4-chloronicotinoyl chloride hydrochloride typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
4-chloronicotinic acid chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloronicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, solvents like dichloromethane or ethanol, and mild heating.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate, under inert atmosphere.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4-Chloronicotinic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-chloronicotinic acid chloride hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloronicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The compound’s electrophilic carbonyl carbon is the primary site of reactivity, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinoyl Chloride Hydrochloride: Similar structure but lacks the chlorine atom at the 4-position.
6-Chloronicotinoyl Chloride: Chlorine atom at the 6-position instead of the 4-position.
Uniqueness
4-chloronicotinic acid chloride hydrochloride is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in certain synthetic applications where regioselectivity is important .
Propiedades
Fórmula molecular |
C6H4Cl3NO |
|---|---|
Peso molecular |
212.5 g/mol |
Nombre IUPAC |
4-chloropyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H;1H |
Clave InChI |
KYBAJHSBLMJOTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1Cl)C(=O)Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)

![1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline](/img/structure/B8289913.png)
![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)

![{1-[5-(Cyclopropanecarbonyl-amino)-pyridin-2-yl]-cyclopropyl}-carbamic acid tert-butyl ester](/img/structure/B8289941.png)
![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)

![(4-Tert-butyl-benzyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B8289976.png)

